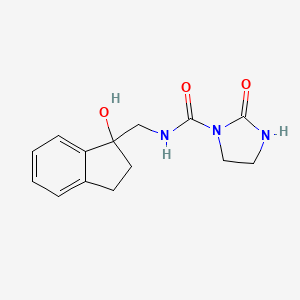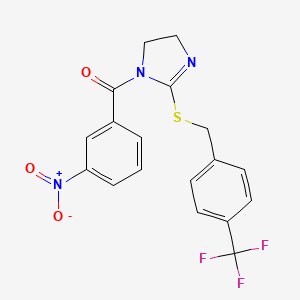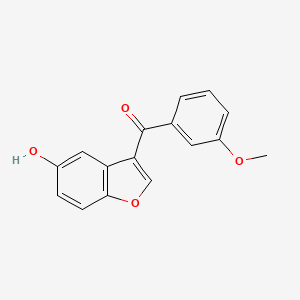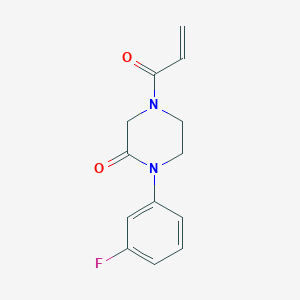
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic molecule that appears to be designed for biological activity, potentially as a receptor antagonist. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the quinazoline-2,4-dione scaffold and the 1,2,4-oxadiazole ring are present in the compounds studied within the papers. These motifs are known for their relevance in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start from simpler aromatic compounds or heterocycles. For instance, the synthesis of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives involves the introduction of various heterocyclic rings or amide moieties at specific positions on the quinazoline scaffold . Similarly, the synthesis of 1,2,4-oxadiazole derivatives starts from aniline precursors, which are then transformed through reactions such as cyclization and substitution to yield the desired oxadiazole-containing compounds . The synthesis of the compound would likely follow analogous strategies, with specific attention to the introduction of the bromophenyl and methoxyphenyl groups at the appropriate steps.
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-dione derivatives is crucial for their interaction with biological targets. The presence of the free hydroxy group and the substitution pattern on the quinazoline ring influence the binding affinity to receptors such as AMPA and kainate receptors . The 1,2,4-oxadiazole ring is another important structural feature, as seen in the synthesis of natural product analogs, which contributes to the biological activity of the compounds . The molecular structure of the compound would be expected to exhibit similar interactions, with the bromophenyl and methoxyphenyl groups potentially affecting its binding properties.
Chemical Reactions Analysis
The chemical reactivity of quinazoline-2,4-dione and 1,2,4-oxadiazole derivatives is influenced by the functional groups present and the overall molecular architecture. For example, the free hydroxy group on the quinazoline scaffold is a key site for reactions and is essential for maintaining high affinity to certain receptors . The oxadiazole ring can participate in various chemical reactions, including nucleophilic attacks, depending on the substituents attached to it . The specific chemical reactions that the compound would undergo can be inferred based on these functional groups and their known reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structures. The quinazoline-2,4-dione core is associated with specific spectroscopic features, such as UV and IR absorption, which can be used to characterize these compounds . The presence of heteroatoms like nitrogen and oxygen within the rings contributes to the compounds' solubility, stability, and overall physicochemical profile. The bromophenyl and methoxyphenyl groups in the compound would further influence properties such as lipophilicity, which is important for the compound's pharmacokinetic behavior.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are vital in medicinal chemistry due to their broad spectrum of biological activities. They are found in more than 200 naturally occurring alkaloids and have inspired the synthesis of novel compounds with potential medicinal applications. These derivatives have shown antibacterial activity against various strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quest for compounds with sufficient bioavailability to counter antibiotic resistance highlights the significance of quinazoline derivatives in developing new therapeutic agents (Tiwary et al., 2016).
Oxadiazole Derivatives for Optoelectronic Applications
Oxadiazole derivatives, including 1,3,4-oxadiazole, are recognized for their role in synthesizing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valued for creating novel optoelectronic materials. These derivatives serve as the basis for fabricating materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
CO2 Conversion into Quinazoline-2,4(1H,3H)-diones
Quinazoline-2,4(1H,3H)-diones synthesis from CO2 and o-aminobenzonitriles, facilitated by ionic liquid-based catalysts, represents a strategic approach to reduce atmospheric CO2 concentration. This conversion process not only addresses the greenhouse effect but also provides a pathway to synthesize value-added chemicals, highlighting the role of quinazoline derivatives in environmental chemistry and sustainable technology development (Zhang et al., 2023).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with 3-methoxybenzaldehyde to form the second intermediate, 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea. This intermediate is then reacted with phosgene to form the final product.", "Starting Materials": [ "4-bromobenzoic acid", "hydrazine hydrate", "3-methoxybenzaldehyde", "2-aminobenzamide", "phosgene" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine: 4-bromobenzoic acid is reacted with hydrazine hydrate to form 4-bromo-1,2,4-oxadiazolidine-3,5-dione. This intermediate is then reacted with sodium hydroxide and hydrazine hydrate to form 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea: 3-methoxybenzaldehyde is reacted with 2-aminobenzamide to form 3-(3-methoxyphenyl)-1-(2-aminophenyl)quinazolin-2(1H)-one. This intermediate is then reacted with ammonium carbonate to form 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea.", "Synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea is reacted with phosgene to form the final product, 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1358768-87-2 |
Molekularformel |
C23H15BrN4O4 |
Molekulargewicht |
491.301 |
IUPAC-Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) |
InChI-Schlüssel |
ADUISOJFPBYLHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)
![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)
